methyl 3-(N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)sulfamoyl)thiophene-2-carboxylate
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Overview
Description
Methyl 3-(N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)sulfamoyl)thiophene-2-carboxylate is a complex organic compound that features a pyrazolo[1,5-a]pyridine moiety fused with a thiophene ring
Mechanism of Action
Target of Action
Compounds with a similar pyrazolo[1,5-a]pyrimidine structure have been found to have beneficial properties as antimetabolites in purine biochemical reactions . They have attracted wide pharmaceutical interest due to their antitrypanosomal activity .
Mode of Action
Compounds with a similar pyrazolo[1,5-a]pyrimidine structure have been identified as strategic compounds for optical applications due to their tunable photophysical properties . Electron-donating groups (EDGs) at position 7 on the fused ring improve both the absorption and emission behaviors .
Biochemical Pathways
Compounds with a similar pyrazolo[1,5-a]pyrimidine structure have been found to have a wide range of pharmaceutical activities, including hmg-coa reductase inhibitors , COX-2 selective inhibitors , AMP phosphodiesterase inhibitors , and KDR kinase inhibitors , suggesting that they may affect a variety of biochemical pathways.
Result of Action
Compounds with a similar pyrazolo[1,5-a]pyrimidine structure have been found to have a wide range of pharmaceutical activities, suggesting that they may have diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)sulfamoyl)thiophene-2-carboxylate typically involves multi-step reactions starting from readily available precursors. One common approach includes the formation of the pyrazolo[1,5-a]pyridine core through cycloaddition reactions involving N-aminopyridinium ylides and ynals . The thiophene ring is then introduced via condensation reactions with appropriate thiophene derivatives .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of advanced techniques such as continuous flow synthesis and the employment of catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)sulfamoyl)thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted products with various functional groups .
Scientific Research Applications
Methyl 3-(N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)sulfamoyl)thiophene-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an enzyme inhibitor.
Industry: Utilized in the development of advanced materials with specific optical and electronic properties.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Thiophene-based compounds: These compounds are known for their electronic properties and are used in materials science.
Uniqueness
Methyl 3-(N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)sulfamoyl)thiophene-2-carboxylate is unique due to its combined structural features of both pyrazolo[1,5-a]pyridine and thiophene rings. This dual functionality allows it to exhibit a wide range of chemical reactivity and biological activity, making it a versatile compound for various applications .
Properties
IUPAC Name |
methyl 3-(pyrazolo[1,5-a]pyridin-3-ylmethylsulfamoyl)thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O4S2/c1-21-14(18)13-12(5-7-22-13)23(19,20)16-9-10-8-15-17-6-3-2-4-11(10)17/h2-8,16H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAVFXHMVHJKGIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)NCC2=C3C=CC=CN3N=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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